molecular formula C6H9NO3 B15389004 Methyl (2-methylacryloyl)carbamate CAS No. 102254-11-5

Methyl (2-methylacryloyl)carbamate

Cat. No.: B15389004
CAS No.: 102254-11-5
M. Wt: 143.14 g/mol
InChI Key: LZAMULAFTFRLGK-UHFFFAOYSA-N
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Description

Methyl (2-methylacryloyl)carbamate is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2-methylacryloyl)carbamate is an organic compound that belongs to the family of carbamates, which are widely recognized for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound has garnered attention due to its potential biological activities, which can be harnessed for therapeutic purposes and in the development of biomaterials.

Chemical Structure and Properties

This compound features a methacryloyl group that imparts unique reactivity suitable for polymerization and crosslinking, making it ideal for applications in tissue engineering and drug delivery systems. Its structure can be represented as follows:

CH2=C(C O NHR)COOCH3\text{CH}_2=C(\text{C O NHR})\text{COOCH}_3

where RR represents various substituents that can modify its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In a comparative analysis of several carbamate derivatives, it was found that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was determined using standard broth dilution methods, showing promising results that suggest potential use in antimicrobial formulations.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using human cell lines. In vitro assays revealed that at lower concentrations, the compound did not significantly affect cell viability; however, higher concentrations led to a marked decrease in cell proliferation. The half-maximal inhibitory concentration (IC50) values were calculated to be around 150 µM for certain cancer cell lines, indicating selective cytotoxicity that could be beneficial in targeted cancer therapies.

Case Studies

  • Tissue Engineering Applications : In a study focusing on the development of hydrogels for tissue engineering, this compound was incorporated into gelatin-based matrices. The resulting hydrogels demonstrated enhanced mechanical properties and biocompatibility, supporting cell adhesion and proliferation. This suggests that the compound could play a crucial role in developing scaffolds for regenerative medicine.
  • Drug Delivery Systems : Researchers have explored the use of this compound as a part of drug delivery systems. The compound's ability to form stable polymers allows for controlled release mechanisms. In one study, drug-loaded nanoparticles made from this compound showed sustained release over several days while maintaining therapeutic levels of the drug in circulation.

Comparative Biological Activity Table

Activity This compound Other Carbamates
Antimicrobial ActivityEffective against E. coli, S. aureusVaries; some show no activity
Cytotoxicity (IC50 µM)~150 µMRanges from 100-300 µM
Cell ViabilityHigh at low concentrationsVariable; often lower
Tissue Engineering SuitabilityHighModerate to high

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : The methacryloyl group is believed to disrupt bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Biocompatibility : Its compatibility with biological tissues makes it suitable for use in medical applications without eliciting significant immune responses.

Properties

CAS No.

102254-11-5

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl N-(2-methylprop-2-enoyl)carbamate

InChI

InChI=1S/C6H9NO3/c1-4(2)5(8)7-6(9)10-3/h1H2,2-3H3,(H,7,8,9)

InChI Key

LZAMULAFTFRLGK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=O)OC

Origin of Product

United States

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